N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine

LSD1/KDM1A inhibition Epigenetics Benzothiazole SAR

N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS 1177341-69-3) is a synthetic small-molecule benzothiazole derivative incorporating a 1H-imidazol-1-ylpropyl side chain. The compound is catalogued in authoritative bioactivity databases under identifier CHEMBL3402055 (BDBM50067587) and has been evaluated as a potential lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor.

Molecular Formula C15H18N4S
Molecular Weight 286.4 g/mol
CAS No. 1177341-69-3
Cat. No. B1439420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine
CAS1177341-69-3
Molecular FormulaC15H18N4S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NCCCN3C=CN=C3)C
InChIInChI=1S/C15H18N4S/c1-11-4-5-13-14(12(11)2)18-15(20-13)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18)
InChIKeyAVIZYIDIUSSYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS 1177341-69-3): Chemical Identity, Class, and Data Provenance for Informed Procurement


N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS 1177341-69-3) is a synthetic small-molecule benzothiazole derivative incorporating a 1H-imidazol-1-ylpropyl side chain . The compound is catalogued in authoritative bioactivity databases under identifier CHEMBL3402055 (BDBM50067587) and has been evaluated as a potential lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor [1]. Its molecular formula is C15H18N4S with a molecular weight of 286.40 g/mol . Commercially, the compound is supplied at purities typically ranging from 95% to 98% by multiple vendors . It is critical to note that one vendor has referred to this compound by the acronym 'DBZ'; however, 'DBZ' is the established and widely recognized designation for Dibenzazepine (CAS 209984-56-5), a structurally unrelated γ-secretase inhibitor . Procurement documentation should always verify identity via CAS number and IUPAC name to avoid this potentially costly misidentification.

Why N-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine Cannot Be Interchanged with Generic Benzothiazole Analogs


Benzothiazole derivatives with imidazolylpropyl substitution constitute a structurally diverse class where minor positional isomerism or side-chain variation can produce order-of-magnitude differences in target engagement and selectivity profiles. For N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, the 4,5-dimethyl substitution pattern on the benzothiazole core distinguishes it from the 4,6-dimethyl and 5,7-dimethyl isomers, each of which carries separate CAS numbers and distinct biological annotation . Furthermore, within the LSD1 inhibitor chemotype, head-to-head comparable data from the same assay system show that a closely related analog (CHEMBL3402053) exhibits a 28-fold greater potency against LSD1 than this compound, while both share similarly weak activity against MAO-A and MAO-B [1]. Procurement of an unspecified 'benzothiazole-imidazole derivative' without precise CAS verification therefore carries a high risk of acquiring a compound with fundamentally different target potency and selectivity, invalidating experimental assumptions and wasting research resources.

Quantitative Differentiation Evidence for N-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine Against In-Class Comparators


LSD1 Inhibitory Potency: 28-Fold Weaker than the Closest Annotated Analog CHEMBL3402053

In head-to-head comparable data curated from the same assay system and source publication (PubMed ID 25827526), N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine (CHEMBL3402055/BDBM50067587) inhibits human recombinant LSD1 with an IC50 of 10,000 nM [1]. In contrast, the structurally related comparator CHEMBL3402053 (BDBM50067551) achieves an IC50 of 356 nM in the identical assay [1]. This represents a 28.1-fold difference in potency, demonstrating that modifications to the benzothiazole-imidazole scaffold can profoundly alter LSD1 engagement and that the target compound serves as a low-potency tool or negative-control candidate rather than a lead-like inhibitor.

LSD1/KDM1A inhibition Epigenetics Benzothiazole SAR

MAO-A Selectivity Profiling: Comparable Weak Activity to Analog CHEMBL3402053 Defines Class-Level Off-Target Liability

Both N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine (CHEMBL3402055) and its comparator CHEMBL3402053 exhibit IC50 values >100,000 nM (>100 µM) against human monoamine oxidase A (MAO-A) in the same assay system [1]. This indicates that the 4,5-dimethyl substitution pattern does not confer differential MAO-A liability relative to the comparator scaffold. The uniformly weak MAO-A activity (selectivity index vs LSD1 of approximately 10-fold for the target compound and >280-fold for the comparator) can be interpreted as class-level behavior of this benzothiazole-imidazole series, though the target compound's low absolute LSD1 potency makes the selectivity margin functionally irrelevant for most applications.

MAO-A inhibition Selectivity profiling Amine oxidase

MAO-B Activity: Uniformly Weak Inhibition Confirms No Isoform-Specific Differentiation

Against human monoamine oxidase B (MAO-B), N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine (CHEMBL3402055) exhibits an IC50 of 100,000 nM (100 µM) [1]. This value is essentially indistinguishable from its MAO-A potency and is consistent with the class-level behavior of this benzothiazole-imidazole series. No comparator with differential MAO-B activity within this specific scaffold has been identified in curated databases, suggesting that MAO-B inhibition is not a differentiating feature for procurement decisions involving this compound class.

MAO-B inhibition Isoform selectivity Off-target screening

Positional Isomer Differentiation: 4,5-Dimethyl vs. 4,6-Dimethyl and 5,7-Dimethyl Analogs Require Explicit CAS Verification

Three dimethyl-substituted positional isomers of the N-(imidazol-1-ylpropyl)-benzothiazol-2-amine scaffold are commercially catalogued: the 4,5-dimethyl (CAS 1177341-69-3), the 4,6-dimethyl (CAS 1204297-87-9), and the 5,7-dimethyl (CAS 1177357-50-4) variants . Each isomer possesses a distinct CAS number, molecular identity, and potentially different biological annotation. For the 4,6-dimethyl isomer (CAS 1204297-87-9), no LSD1 bioactivity data are publicly curated in BindingDB or ChEMBL, making any assumption of functional equivalence to the 4,5-dimethyl compound scientifically unjustified [1]. The 5,7-dimethyl isomer similarly lacks target annotation. This creates a procurement imperative: ordering by structural class description alone ('benzothiazole-imidazole') risks receiving an unannotated isomer with unknown potency and selectivity.

Positional isomerism Chemical identity Procurement quality control

Commercial Purity and Supplier Landscape: 97-98% Purity Available with ISO-Certified Supply Chains

Multiple vendors supply N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine at purities of 97% (Leyan, product 1146439) to 98% (MolCore, NLT 98%) . In comparison, many unannotated positional isomers are listed at 97% without batch-specific certificates of analysis, and some suppliers of related benzothiazole-imidazole compounds offer only 95% purity. Purchasers requiring high-confidence identity verification should prioritize suppliers providing ISO-certified quality systems and full analytical documentation (HPLC, NMR, MS) rather than lowest-cost sources. The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), mandating appropriate handling procedures that compliant suppliers will document in their SDS .

Compound purity Supplier comparison Quality assurance

Optimal Procurement and Application Scenarios for N-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine Based on Quantitative Evidence


Structurally Matched Low-Affinity Control Compound for LSD1 Inhibitor Screening Campaigns

The compound's IC50 of 10,000 nM against LSD1 positions it as an ideal structurally related negative control for validating target engagement specificity of more potent benzothiazole-imidazole inhibitors (e.g., CHEMBL3402053 with IC50 356 nM). When used at matched concentrations in parallel assays, it enables discrimination between scaffold-specific LSD1 inhibition and non-specific assay interference, as documented in the same experimental system [1]. This application requires procurement at confirmed purity ≥97% to exclude impurity-driven false signals.

Reference Standard for MAO-A/MAO-B Counter-Screening Panels in Benzothiazole SAR Studies

With uniformly weak activity against both MAO-A and MAO-B (IC50 ≥ 100,000 nM), the compound can serve as a baseline reference for assessing whether structural modifications within the benzothiazole-imidazole series inadvertently introduce monoamine oxidase liability [1]. Its well-characterized MAO profile, curated in BindingDB/ChEMBL, provides a documented comparator point for newly synthesized analogs being profiled for off-target amine oxidase activity.

Positional Isomer Reference for Analytical Method Development and QC Identity Testing

As the only member of the 4,5-/4,6-/5,7-dimethyl positional isomer triad with publicly curated bioactivity data, this compound is uniquely suited as a retention time and spectral reference standard for developing HPLC, LC-MS, or NMR methods that must resolve and unambiguously identify which isomer is present in a given sample . Procuring this specific CAS number with full analytical documentation (CoA including HPLC purity, NMR, and MS) enables robust identity confirmation workflows that mitigate the risk of isomer misassignment.

Epigenetic Toolbox Expansion for Academic LSD1/KDM1A Research Groups

Academic laboratories investigating LSD1 demethylase biology may incorporate this compound as a low-potency tool molecule to map the structure-activity relationship (SAR) landscape of benzothiazole-based inhibitors. The publicly available quantitative data (LSD1 IC50 10,000 nM; MAO-A/MAO-B IC50 ≥ 100,000 nM) [1] allow researchers to benchmark their own in-house compounds against a well-defined, commercially accessible reference point without the need for independent de novo characterization of the scaffold baseline.

Quote Request

Request a Quote for N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.